N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide typically involves the reaction of 4-chlorobenzyl chloride with N-(2-aminoethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide oxide, while reduction may produce N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide alcohol.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]benzamide
- **N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]methanamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness can lead to different biological activities and applications compared to similar compounds .
Properties
Molecular Formula |
C15H21ClN4O2 |
---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-piperazin-1-ylethyl)oxamide |
InChI |
InChI=1S/C15H21ClN4O2/c16-13-3-1-12(2-4-13)11-19-15(22)14(21)18-7-10-20-8-5-17-6-9-20/h1-4,17H,5-11H2,(H,18,21)(H,19,22) |
InChI Key |
KYCFSHXXXAPTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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